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molecular formula C9H14N4 B1275967 1-(Pyrimidin-2-yl)piperidin-4-amine CAS No. 412355-81-8

1-(Pyrimidin-2-yl)piperidin-4-amine

Cat. No. B1275967
M. Wt: 178.23 g/mol
InChI Key: USLXJAKPMUUGPV-UHFFFAOYSA-N
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Patent
US09422298B2

Procedure details

TFA (7.87 mL, 103 mmol) was added to a solution of tert-butyl 1-(pyrimidine-2-yl)piperidin-4-ylcarbamate (2.86 g, 10.3 mmol) in DCM (60 mL) at at 0° C. The reaction mixture was stirred for 2 h at room temperature and removed the solvent under reduced pressure. The residue was re-dissolved in DCM, and neutralized with aq. Na2HCO3. The solvents were removed by evaporation, the resulting residue was purified by column chromatography (DCM:MeOH:NH4OH=10:1:0.1) to give 1-(pyrimidin-2-yl)piperidin-4-amine (1.68 g, 92%) as a white solid. 1H-NMR (CD3OD, Varian 400 MHz) δ 1.26-1.37 (2H, m), 1.75-1.99 (2H, m), 2.76-2.98 (2H, m), 2.86-3.05 (1H, m), 4.64-4.72 (2H, m), 6.53 (1H, t, J=4.8 Hz), 8.27 (2H, d, J=4.8 Hz). m/z=179.04 [M+1]+.
Name
Quantity
7.87 mL
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[N:8]1[CH:13]=[CH:12][CH:11]=[N:10][C:9]=1[N:14]1[CH2:19][CH2:18][CH:17]([NH:20]C(=O)OC(C)(C)C)[CH2:16][CH2:15]1>C(Cl)Cl>[N:8]1[CH:13]=[CH:12][CH:11]=[N:10][C:9]=1[N:14]1[CH2:15][CH2:16][CH:17]([NH2:20])[CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
7.87 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2.86 g
Type
reactant
Smiles
N1=C(N=CC=C1)N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removed the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in DCM
CUSTOM
Type
CUSTOM
Details
The solvents were removed by evaporation
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography (DCM:MeOH:NH4OH=10:1:0.1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(N=CC=C1)N1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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